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(1R)-1-(6-methylpyridin-2-yl)ethan-1-amine

Cat. No.: B11755657
M. Wt: 136.19 g/mol
InChI Key: WYWLBJSLKUQLHT-SSDOTTSWSA-N
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Description

Significance of Chiral Amines in Modern Organic Synthesis and Asymmetric Catalysis

Chiral amines are of paramount importance in modern organic synthesis and are fundamental building blocks in the creation of a vast array of high-value molecules. sigmaaldrich.comnih.gov Their significance is particularly pronounced in the pharmaceutical industry, where it is estimated that over 40% of commercial drugs contain chiral amine structures. nih.gov The stereochemistry of a drug molecule is often critical to its therapeutic efficacy and safety, as different enantiomers can exhibit markedly different biological activities.

In the realm of asymmetric catalysis, chiral amines play a crucial role as ligands for transition metal catalysts. By coordinating to a metal center, these chiral ligands can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This method of achieving enantioselectivity is a cornerstone of modern synthetic chemistry, enabling the efficient production of enantiomerically pure compounds. Furthermore, chiral amines themselves can act as organocatalysts, driving stereoselective reactions without the need for a metal component. sigmaaldrich.com

Role of Pyridine (B92270) Derivatives as Versatile Scaffolds in Synthetic Chemistry

Pyridine and its derivatives are a ubiquitous class of heterocyclic compounds that serve as versatile scaffolds in synthetic chemistry. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, can be readily functionalized to create a diverse range of molecules with tailored properties. This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and materials.

The nitrogen atom in the pyridine ring can act as a ligand for a wide variety of metal ions, making pyridine derivatives essential components in the design of catalysts for organic transformations. The electronic properties of the pyridine ring can be tuned by the introduction of various substituents, which in turn influences the properties of the resulting metal complexes. In the context of asymmetric catalysis, the incorporation of a chiral center into a pyridine-containing ligand, as seen in (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine, is a common strategy for inducing enantioselectivity in metal-catalyzed reactions.

Overview of Current Research Trajectories for this compound

The synthesis of chiral primary 1-(pyridin-2-yl)ethan-1-amines is of significant interest as these molecules are valuable chiral building blocks and ligands. Research in this area has explored methods such as the direct asymmetric reductive amination of 2-acetylpyridines using transition metal catalysts. For instance, the asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been shown to produce the corresponding chiral amines with high conversion and enantioselectivity. This suggests a likely synthetic route to this compound and underscores the importance of this class of compounds in the development of efficient asymmetric synthetic methodologies.

The future direction of research involving this compound will likely focus on its application as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. Investigations into its efficacy in inducing high levels of enantioselectivity in these reactions, as well as the synthesis of its derivatives to fine-tune its steric and electronic properties, are probable avenues of exploration.

Data Tables

Physicochemical Properties of this compound

PropertyValue
CAS Number 1212929-78-6
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Not specified
Solubility Not specified

Note: The physicochemical properties are based on information from chemical supplier databases and may not be experimentally verified.

Detailed Research Findings

As of the latest search, specific research publications with detailed findings for the application of this compound were not publicly available. The following table presents results for a closely related transformation, the asymmetric reductive amination of a substituted 2-acetylpyridine, which is a key method for synthesizing such chiral amines.

SubstrateCatalystProductConversion (%)Enantiomeric Excess (ee, %)
2-acetyl-6-methoxypyridineRu(OAc)₂{(S)-binap}(S)-1-(6-methoxypyridin-2-yl)ethan-1-amine98.897.9

This data is from a study on the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines and serves to illustrate the potential synthetic route and achievable stereoselectivity for compounds in this class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B11755657 (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(6-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI Key

WYWLBJSLKUQLHT-SSDOTTSWSA-N

Isomeric SMILES

CC1=NC(=CC=C1)[C@@H](C)N

Canonical SMILES

CC1=NC(=CC=C1)C(C)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1r 1 6 Methylpyridin 2 Yl Ethan 1 Amine and Its Analogs

Stereoselective and Enantioselective Synthesis Strategies

The asymmetric synthesis of (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine is dominated by methods that establish the chiral center in a controlled manner, thereby avoiding the need for classical resolution of racemic mixtures. These strategies are broadly categorized into catalytic asymmetric reactions and derivatization with chiral auxiliaries, followed by diastereoselective transformations.

Direct Asymmetric Reductive Amination (DARA) of 2-Acetyl-6-Substituted Pyridines

Direct Asymmetric Reductive Amination (DARA) has emerged as a highly efficient and atom-economical method for the synthesis of chiral primary amines from prochiral ketones. rsc.org This one-step process, which combines imine formation and asymmetric reduction, has been successfully applied to the synthesis of this compound from 2-acetyl-6-methylpyridine (B1266835).

Ruthenium-based catalysts have proven to be particularly effective in the DARA of 2-acetyl-6-substituted pyridines. nih.gov A notable example involves the use of a commercially available and inexpensive chiral catalyst, Ru(OAc)₂{(S)-binap}, in the presence of ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source. nih.gov This system, under hydrogen pressure, affords the desired chiral primary amines in excellent enantioselectivity and conversion. nih.gov The reaction is typically carried out at elevated temperatures, and the choice of solvent can influence the reaction efficiency.

Detailed studies have shown that various 2-acetyl-6-substituted pyridines can be effectively converted to their corresponding chiral amines with enantiomeric excesses often exceeding 99%. nih.gov This highlights the broad applicability and robustness of the ruthenium-catalyzed DARA methodology.

Table 1: Ruthenium-Catalyzed DARA of 2-Acetyl-6-Substituted Pyridines

Substrate Catalyst Nitrogen Source Solvent H₂ Pressure (MPa) Temp (°C) Conversion (%) ee (%)
2-acetyl-6-methoxypyridine Ru(OAc)₂{(S)-binap} NH₄CO₂CF₃ THF 0.8 90 >99 >99
2-acetyl-6-methylpyridine Ru(OAc)₂{(S)-binap} NH₄CO₂CF₃ THF 0.8 90 >99 >99

While transition metal catalysis dominates the DARA landscape, organocatalytic approaches represent a growing field in asymmetric synthesis. psu.edu For the reduction of ketones and imines, chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts. rsc.org These catalysts can activate the imine intermediate towards reduction by a hydride source, such as a Hantzsch ester. organic-chemistry.org

Although specific examples of organocatalytic DARA for 2-acetyl-6-methylpyridine are not extensively documented, the general principles of organocatalytic transfer hydrogenation of related ketones and imines suggest its feasibility. organic-chemistry.org The mechanism would involve the formation of an iminium ion from the ketone and the ammonia (B1221849) source, which is then enantioselectively reduced. The success of such a strategy would hinge on the design of a suitable chiral organocatalyst that can effectively control the stereochemical outcome of the hydride transfer to the C=N bond of the pyridine-derived imine.

Biocatalytic Routes, including Transaminase-Mediated Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases, in particular, have been widely employed for the asymmetric synthesis of amines from prochiral ketones. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with high enantioselectivity.

The synthesis of this compound can be achieved using a transaminase that exhibits (R)-selectivity. The process involves the reaction of 2-acetyl-6-methylpyridine with an amino donor, such as isopropylamine, in the presence of the enzyme. The equilibrium of the reaction can be shifted towards the product side by using a high concentration of the amino donor or by removing the ketone byproduct. The mild reaction conditions and high selectivity make this a very attractive route for industrial-scale production.

Diastereomeric Salt Resolution Techniques for Chiral Amine Preparation

Classical resolution via the formation of diastereomeric salts remains a viable and often-used method for obtaining enantiomerically pure amines. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequently, the desired enantiomer of the amine is recovered by treating the separated salt with a base.

For the resolution of (±)-1-(6-methylpyridin-2-yl)ethan-1-amine, chiral acids such as tartaric acid or mandelic acid can be employed as resolving agents. The efficiency of the resolution depends on several factors, including the choice of solvent, the crystallization conditions, and the difference in solubility between the two diastereomeric salts. While this method can be effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture, unless a racemization process for the unwanted enantiomer is integrated.

Stereospecific Reductions of Functionalized Precursors

Another powerful strategy for the synthesis of chiral amines involves the stereospecific reduction of a precursor that already contains the desired stereocenter or a group that can be converted to an amine with retention or inversion of configuration.

One such approach involves the synthesis of a chiral precursor, for example, through the asymmetric reduction of 2-acetyl-6-methylpyridine to the corresponding chiral alcohol, (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol. This alcohol can then be converted into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with an azide (B81097) source, followed by reduction of the azide, would yield the desired amine. The stereochemical outcome of the substitution step (retention or inversion) will dictate the required configuration of the starting alcohol.

Alternatively, a chiral sulfinamide can be condensed with 2-acetyl-6-methylpyridine to form a chiral N-sulfinylimine. Diastereoselective reduction of the C=N bond, followed by acidic removal of the sulfinyl group, can provide the enantiomerically enriched primary amine. The stereochemistry of the final product is directed by the chirality of the sulfinamide auxiliary.

Reactivity and Derivatization of 1r 1 6 Methylpyridin 2 Yl Ethan 1 Amine

Influence of Pyridine (B92270) Ring and Chiral Center on Compound Reactivity

The reactivity of (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine is fundamentally shaped by the electronic and steric properties of its pyridine ring and the presence of a chiral center. The pyridine ring, a heterocyclic aromatic system, contains a nitrogen atom that imparts basicity to the molecule and serves as a coordination site for metal ions. The electron-donating methyl group at the 6-position of the ring enhances the electron density of the aromatic system, which can influence its reactivity in substitution reactions.

Modifications to the pyridine ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter the electronic properties and subsequent reactivity of the entire molecule, including metal complexes formed from it nih.gov. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing intermolecular interactions and crystal packing researchgate.netnih.gov.

The primary amine group attached to the chiral carbon is a key site for nucleophilic reactions. Its reactivity is typical of aliphatic amines, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds ncert.nic.in. The chiral center adjacent to this amine group is crucial, as it allows for the synthesis of enantiomerically pure derivatives. Reactions involving the amine can proceed with retention or inversion of stereochemistry, providing a pathway to stereochemically defined complex molecules. This chirality is particularly valuable in the synthesis of ligands for asymmetric catalysis and for creating pharmacologically active compounds where stereoisomerism is critical.

Scope of Chemical Transformations and Functionalization

The dual functionality of the amine and the pyridine ring allows for a wide range of chemical transformations, enabling the targeted functionalization of different parts of the molecule.

The primary amine is a versatile handle for a variety of chemical modifications. Standard amine chemistry can be readily applied to synthesize a broad array of derivatives.

Acylation: The amine reacts with acid chlorides, anhydrides, and esters in a process known as acylation to form amides. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct ncert.nic.in.

Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines. However, this method can result in a mixture of products, including the quaternary ammonium (B1175870) salt, due to over-alkylation ncert.nic.in.

Imine Formation: As a primary amine, it undergoes condensation reactions with aldehydes and ketones, typically under acid catalysis, to form imines, also known as Schiff bases mdpi.comlibretexts.org. This reversible reaction is a common strategy for creating C=N double bonds and is an important step in the synthesis of more complex ligands and heterocyclic systems mdpi.comlibretexts.org. The reaction rate is highly dependent on pH, with optimal rates typically found in weakly acidic conditions libretexts.org.

Table 1: Overview of Amine Functionalization Reactions

Reaction TypeReagent ExampleFunctional Group Formed
AcylationAcetyl chlorideAmide
AlkylationMethyl iodideSecondary/Tertiary Amine
Imine FormationBenzaldehydeImine (Schiff Base)

The pyridine ring can also be functionalized, although it is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide. Pyridine N-oxides can then serve as intermediates for further functionalization, for instance, in reactions with Grignard reagents to introduce substituents at the 2-position organic-chemistry.org.

Substitution Reactions: While electrophilic substitution is difficult, nucleophilic aromatic substitution can occur, particularly if a good leaving group is present on the ring. The existing methyl and ethylamine substituents direct the position of any further substitutions.

C2-Functionalization: A general strategy for related compounds involves the C2-functionalization of pyridine-1-oxide derivatives, which can be achieved through one-pot multicomponent reactions to synthesize complex pyridinium derivatives niscpr.res.in.

This compound and its derivatives can be employed in reactions that form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry for building complex molecular skeletons mdpi.com.

Suzuki Coupling: Derivatives of the compound, such as imines formed from a brominated pyridine or thiophene aldehyde, can be used in palladium-catalyzed Suzuki coupling reactions with arylboronic acids to form new C-C bonds. However, the reaction conditions must be carefully controlled, as the imine linkage can be susceptible to hydrolysis, particularly when the pyridine nitrogen is involved in coordinating the metal catalyst mdpi.com.

Aldol-type Reactions: The methyl group on the pyridine ring can potentially be deprotonated with a strong base to form a nucleophilic carbanion. This anion can then react with electrophiles like aldehydes or ketones in an aldol-type condensation, a common strategy for functionalizing picoline isomers chempanda.com.

Enolate Reactions: Classical methods for C-C bond formation, such as aldol and Claisen condensations involving enolates as nucleophiles, represent a potential pathway for elaborating structures derived from this compound chalmers.se.

Synthesis of Complex Derivatives and Structural Analogs

The functionalization strategies described above enable the synthesis of a wide variety of complex derivatives and structural analogs. These new molecules are often designed as ligands for coordination chemistry or as potential therapeutic agents google.com. For example, pyridyl-imine ligands are readily synthesized and can coordinate with various metal ions, such as iron(III), to form complexes that may have applications in catalysis or as sensors polyu.edu.hk. The synthesis of such complexes often involves a one-pot reaction between a pyridine aldehyde, an amine, and a metal salt polyu.edu.hk.

The synthesis of structural isomers of this compound is of significant interest for structure-activity relationship studies. Various synthetic routes can provide access to these related compounds.

Positional Isomers: The position of the methyl group on the pyridine ring can be varied. For example, (1R)-1-(4-methylpyridin-2-yl)ethan-1-amine is a known isomer shachemlin.com. The synthesis of different methylpyridine (picoline) isomers often starts from the condensation of aldehydes or ketones with ammonia (B1221849) chempanda.com.

Structural Isomers: Isomers where the amine is not directly on the chiral carbon, such as 2-(6-methylpyridin-2-yl)ethanamine, can be synthesized through different routes sigmaaldrich.comsigmaaldrich.com. Similarly, 2-(6-methylpyridin-3-yl)ethan-1-amine is another accessible isomer .

Enantioselective Synthesis: The synthesis of specific enantiomers, such as the (R)-isomer, can be achieved through enantioselective methods. One common approach involves the reaction of a pyridine-2-carboxaldehyde with a chiral auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral sulfinylimine. Diastereoselective addition of a methyl Grignard reagent, followed by removal of the chiral auxiliary, yields the desired enantiomerically enriched amine youtube.com.

Reduction of Nitriles and Oximes: Primary amines can be prepared by the reduction of nitriles or oximes ncert.nic.in. A synthetic route to a related isomer could involve the formation of a cyanopyridine or a pyridine ketoxime, followed by reduction to the corresponding amine.

Table 2: Related Isomers and their CAS Numbers

Compound NameCAS Number
2-(6-Methylpyridin-2-yl)ethanamine19363-94-1 sigmaaldrich.com
2-(6-Methylpyridin-3-yl)ethan-1-amine90196-84-2
1-(Pyridin-2-yl)ethan-1-amine42088-91-5 chemicalbook.com
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate)221615-75-4 google.com
1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one221615-72-1

Development of Functionalized Alkyl Chain Derivatives

The primary amine of this compound serves as a key functional handle for the introduction of various alkyl and acyl groups, leading to a wide array of functionalized derivatives. These transformations are typically achieved through well-established synthetic methodologies such as N-alkylation and N-acylation.

N-Alkylation: This process involves the reaction of the primary amine with alkyl halides or other alkylating agents. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reaction with one equivalent of an alkyl halide can yield the corresponding secondary amine, while an excess of the alkylating agent can lead to the formation of a tertiary amine or even a quaternary ammonium salt. A common strategy to achieve selective mono-alkylation is reductive amination.

Reductive Amination: This powerful and versatile method involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. The choice of reducing agent is often dictated by the pH of the reaction medium and the presence of other reducible functional groups. For example, sodium cyanoborohydride is particularly effective for reductive aminations at mildly acidic pH, where the imine formation is favored. This method offers a high degree of control and is widely used for the synthesis of a diverse range of N-alkylated amines.

N-Acylation: The primary amine of this compound readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. This reaction is a cornerstone of synthetic organic chemistry and provides a straightforward route to introduce a wide variety of functional groups onto the nitrogen atom.

Common coupling agents used for the formation of amide bonds from carboxylic acids include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and suppress side reactions. The choice of acylating agent and reaction conditions can be tailored to accommodate a wide range of substrates with various functional groups.

The table below summarizes some general approaches for the development of functionalized alkyl chain derivatives of this compound.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, DMF)Secondary or Tertiary Amine
Reductive AminationAldehyde or Ketone, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), solvent (e.g., MeOH, DCE)Secondary or Tertiary Amine
N-AcylationAcyl chloride or anhydride, base (e.g., pyridine, Et₃N), solvent (e.g., CH₂Cl₂, THF)Amide
Amide CouplingCarboxylic acid, coupling agent (e.g., DCC, EDC/HOBt), base, solventAmide

This table presents generalized reaction conditions. Specific conditions may vary depending on the substrate.

Conjugation with Other Heterocyclic Systems

The conjugation of this compound with other heterocyclic systems is a key strategy for the synthesis of more complex molecules with potentially novel properties. This can be achieved through the formation of new carbon-nitrogen or carbon-carbon bonds, linking the pyridylethylamine moiety to another heterocyclic ring. Several powerful cross-coupling reactions are particularly well-suited for this purpose.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. It allows for the coupling of the primary amine of this compound with a variety of heterocyclic halides or triflates. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate, yield, and substrate scope. A wide range of heterocyclic systems, including pyridines, pyrimidines, pyrazines, indoles, and quinolines, can be coupled using this methodology.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While the classic Pictet-Spengler reaction involves an electron-rich aromatic ring, modifications of this reaction could potentially be used to conjugate this compound with suitable heterocyclic aldehydes. The pyridine ring itself is generally not sufficiently nucleophilic for this reaction, but the amine can be coupled to another aromatic or heterocyclic moiety that can then participate in the cyclization.

Amide Bond Formation with Heterocyclic Carboxylic Acids: A straightforward approach to conjugate this compound with other heterocyclic systems is through the formation of an amide bond with a heterocyclic carboxylic acid. This can be achieved using the standard amide coupling conditions described in the previous section. A wide variety of commercially available or readily synthesized heterocyclic carboxylic acids can be employed, providing access to a vast library of conjugated molecules.

The table below outlines some potential strategies for the conjugation of this compound with other heterocyclic systems.

Reaction TypeReagents and ConditionsProduct Type
Buchwald-Hartwig AminationHeterocyclic halide/triflate, Pd catalyst, phosphine ligand, base, solvent (e.g., toluene, dioxane)N-Heteroaryl Derivative
Amide CouplingHeterocyclic carboxylic acid, coupling agent (e.g., HATU, HBTU), base, solventAmide-linked Heterocycle
Reductive AminationHeterocyclic aldehyde, reducing agent, solventN-Heterocyclic Methyl Derivative

This table presents generalized reaction strategies. Specific conditions and feasibility would need to be determined experimentally.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Role as a Chiral Amine Ligand in Transition Metal Catalysis

The dual functionality of (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine, combining a basic nitrogen atom within the pyridine (B92270) ring and a chiral primary amine, allows it to act as an effective N,N'-bidentate ligand. This chelation to a metal center creates a stable, chiral environment that can direct the stereochemical outcome of a variety of catalytic reactions. Its derivatives are explored in catalysis involving ruthenium, palladium, gold, and iridium.

Ruthenium-Based Catalytic Systems in Asymmetric Hydrogenation

Ruthenium complexes are highly effective catalysts for the asymmetric hydrogenation of prochiral ketones and olefins, a fundamental process for producing chiral alcohols and other valuable compounds. The efficiency and enantioselectivity of these catalytic systems are critically dependent on the nature of the chiral ligands employed. While direct asymmetric reductive amination (DARA) is a prominent method for synthesizing chiral primary amines like 1-(pyridin-2-yl)ethan-1-amines from the corresponding ketones, the amine itself serves as a foundational scaffold for more complex ligands. acs.org

For instance, the amine can be derivatized to form multidentate ligands, such as NNP ligands, which have shown high performance in Ru-catalyzed asymmetric hydrogenation. nih.govrsc.org In these systems, the ruthenium catalyst, activated with a chiral ligand and hydrogen gas, transfers a hydride and a proton to the substrate. The chiral ligand creates a constrained steric environment around the metal center, forcing the substrate to adopt a specific orientation and leading to the preferential formation of one enantiomer. The selection of the metal center is as crucial as the ligand design, as changing from iridium to ruthenium with the same ligand can significantly alter catalytic activity while maintaining high enantioselectivity. nih.gov

Below is a table showing representative results for the asymmetric reductive amination of 2-acetylpyridines to produce the class of chiral amines to which this compound belongs, highlighting the effectiveness of ruthenium-based systems in their synthesis. acs.org

Data sourced from Organic Letters, 2021. acs.org

Palladium-Based Catalytic Transformations, e.g., Mizoroki–Heck Annulations

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govchemrxiv.org The use of chiral ligands can render this process asymmetric, providing a route to enantiomerically enriched products. Chiral P,N-ligands, which can be synthesized from precursors like this compound, are particularly effective. nih.gov

In such a system, the chiral amine scaffold can be functionalized, for example, by converting the amine group into an imine or by attaching a phosphine (B1218219) moiety, to create a bidentate P,N or N,N' ligand. These ligands coordinate to the palladium center and influence the key steps of the catalytic cycle, including oxidative addition and migratory insertion, thereby controlling the enantioselectivity. Pyridyl-imine and 2-iminopyridylpalladium(II) complexes have been successfully used as pre-catalysts in Heck reactions, demonstrating the utility of the pyridyl-amine framework. researchgate.net The electronic and steric properties of the ligand are crucial for catalytic activity and selectivity.

Gold-Based Catalytic Complexes

Gold catalysis has emerged as a powerful tool for activating alkynes, allenes, and alkenes toward nucleophilic attack. nih.govnih.gov Achieving high enantioselectivity in gold(I) catalysis is challenging due to the linear coordination geometry of Au(I), which places the chiral ligand far from the reaction center. nih.gov Consequently, the design of effective chiral ligands is paramount. The majority of successful chiral ligands for gold are based on phosphines, N-heterocyclic carbenes (NHCs), or peptides. mdpi.commdpi.com

While the direct use of simple chiral amines like this compound as ligands in gold catalysis is not extensively documented, its structural motif is relevant. The amine can serve as a synthetic handle to build more complex ligand architectures, such as chiral (P,N)-ligands, which have been successfully employed. researchgate.net The development of ligands derived from this amine for gold catalysis represents a potential area for future research, aiming to create systems that can overcome the challenge of inefficient chirality transfer.

Iridium-Based Catalysts for Hydroamination

Iridium-catalyzed hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing amines. nih.govresearchgate.net These reactions often require a directing group on the substrate to control regioselectivity. The use of chiral ligands allows for asymmetric hydroamination, producing chiral amines with high enantiopurity. nih.govresearchgate.net

Ligands derived from this compound are potential candidates for this transformation. The pyridine nitrogen and the second nitrogen atom (from the amine or a derivative) can chelate to the iridium center, creating a chiral pocket that directs the approach of the alkene and the subsequent N-H addition. The electronic properties of the aniline (B41778) or amine substrate can influence the reaction mechanism and rate in iridium-catalyzed systems. nih.gov Although direct application of this specific amine in iridium-catalyzed hydroamination is not widely reported, the development of chiral diamine and other nitrogen-based ligands is a key strategy in this field. researchgate.net

Rational Design of Novel Chiral Ligand Architectures

The structure of this compound provides an excellent starting point for the rational design of new chiral ligands. Its key features include:

A pyridine ring that acts as a robust coordinating group and whose electronic properties can be tuned through substitution.

A chiral primary amine that provides a stereogenic center and a reactive site for further modification.

The 6-methyl group , which provides steric bulk near the coordination site, potentially enhancing enantioselectivity.

Starting from this scaffold, novel bidentate and tridentate ligands can be synthesized. For example, reaction of the primary amine with chlorodiphenylphosphine (B86185) can yield a P,N-ligand. Condensation with aldehydes or ketones can produce a wide array of chiral imine (N,N') ligands. These modifications allow for systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. researchgate.net

Structure-Activity Relationships in Ligand Design for Enantioselectivity

Understanding the relationship between a ligand's structure and its catalytic performance (activity and enantioselectivity) is crucial for rational ligand design. For ligands derived from this compound, several structural elements can be systematically varied to establish these relationships. nih.govresearchgate.net

Substitution on the Pyridine Ring: The electronic nature and steric hindrance of substituents on the pyridine ring can significantly impact the catalyst's Lewis acidity and the chiral pocket's geometry. For instance, replacing the 6-methyl group with a bulkier group (e.g., tert-butyl) would increase steric hindrance, which could lead to higher enantioselectivity, albeit potentially at the cost of reaction rate.

Modification of the Amine Group: Derivatizing the primary amine into secondary or tertiary amines, amides, or imines changes the electronic properties and coordination geometry of the nitrogen atom. This can fine-tune the stability of the metal-ligand complex and the transition state energies, directly affecting the enantiomeric excess (ee) of the product.

Backbone Rigidity: Introducing cyclic structures or other rigidifying elements into the ligand backbone can reduce conformational flexibility. A more rigid ligand often leads to a more well-defined chiral environment and, consequently, higher enantioselectivity.

The following table illustrates a hypothetical structure-activity relationship study for a ligand derived from this compound in a model asymmetric reaction, demonstrating how systematic modifications could influence the outcome.

Exploration of Monodentate vs. Polydentate Ligand Systems

The versatility of this compound allows for its incorporation into both monodentate and polydentate ligand systems, each offering distinct advantages in catalysis.

A monodentate ligand binds to a central metal atom through a single donor atom. youtube.comresearchgate.net In its unmodified form, this compound could theoretically act as a monodentate ligand, coordinating to a metal center through either the more sterically accessible amino nitrogen or the pyridine nitrogen. However, its true potential is realized when it is used as a precursor for more complex ligands where its inherent chirality can be effectively transferred to the catalytic process.

Polydentate ligands , which possess multiple donor atoms and can form several bonds with a single metal center, are often preferred in asymmetric catalysis due to the formation of stable chelate rings. youtube.comresearchgate.net The structure of this compound is ideally suited for creating bidentate or even more complex polydentate ligands.

Bidentate N,N-Ligands: The primary amine can be readily converted into an imine through condensation with a ketone or aldehyde. This creates a chiral pyridyl-imine ligand that can coordinate to a metal center in a bidentate fashion through both the pyridine nitrogen and the imine nitrogen. rsc.orgresearchgate.net This chelation creates a rigid, well-defined chiral environment around the metal, which is crucial for effective stereocontrol. For example, similar pyridyl-imine ligands have been successfully used in iron(II) and nickel(II) complexes for the asymmetric transfer hydrogenation of ketones. rsc.orgresearchgate.net

Tridentate and Tetradentate P,N,N-Ligands: The amine functionality serves as a handle for further modification. For instance, it can be functionalized to incorporate additional coordinating groups, such as phosphines or other amino groups, to increase the denticity of the ligand. Chiral P,N,N-tridentate ligands have demonstrated excellent performance in asymmetric hydrogenation reactions catalyzed by ruthenium, iridium, manganese, and cobalt. researchgate.net The modular synthesis of these ligands allows for the creation of a library of catalysts for various transformations. The principles seen in ligands like tris[(2-(6-methylpyridyl))methyl]amine, which can exhibit bidentate, tridentate, and tetradentate coordination modes, highlight the structural versatility that can be achieved starting from a 6-methylpyridyl amine scaffold. nih.gov

The choice between a monodentate and a polydentate system depends on the specific reaction, the metal used, and the desired catalytic properties. Polydentate systems generally offer higher stability and enantioselectivity due to their more rigid structures.

Ligand TypeCoordination ModePotential Donor AtomsKey AdvantageExample Application (by analogy)
MonodentateSingle-point attachmentPyridine-N or Amine-NSimplicity, less steric hindranceBasic organocatalysis rsc.org
Bidentate (e.g., Pyridyl-Imine)Two-point attachment (chelation)Pyridine-N, Imine-NFormation of stable, rigid chelate ring for enhanced stereocontrolAsymmetric Transfer Hydrogenation rsc.orgresearchgate.net
Polydentate (e.g., P,N,N)Multi-point attachmentPyridine-N, Amine-N, additional donor (P, N, etc.)High stability and tunability for optimizing catalyst performanceAsymmetric Hydrogenation of Ketones and Olefins researchgate.netresearchgate.net

Mechanistic Investigations of Asymmetric Catalytic Processes

Understanding the mechanism of a catalytic reaction is paramount for rational catalyst design and optimization. For asymmetric processes involving ligands derived from this compound, mechanistic studies focus on elucidating the structure of the active catalyst, the reaction pathway, and the origin of enantioselectivity. A common application for such ligands is in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of prochiral ketones and imines.

A widely accepted mechanism for the ATH of ketones using Ru(II)-diamine catalysts, such as those analogous to complexes formed with derivatives of this compound, is the outer-sphere mechanism . acs.org This mechanism avoids the direct coordination of the substrate to the metal center. The key steps are:

Formation of the Active Catalyst: The catalyst precursor is activated by a base, leading to the formation of a 16-electron metal-amido complex.

Hydride Formation: The amido complex reacts with a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to generate an 18-electron metal-hydride species. This is often the rate-determining step.

Hydrogen Transfer: The crucial enantioselective step involves the concerted transfer of a hydride from the metal and a proton from the amine ligand (N-H) to the carbonyl group of the substrate. This occurs in the outer coordination sphere of the metal complex via a six-membered pericyclic transition state.

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron metal-amido complex is regenerated, ready to start a new catalytic cycle.

The enantioselectivity of the reaction is determined by the steric and electronic interactions in the transition state. The chiral ligand creates a specific three-dimensional pocket that favors the approach of the prochiral substrate from one face over the other. Mechanistic insights suggest that non-covalent interactions, such as hydrogen bonding between the ligand and the substrate, can be crucial for achieving high levels of enantiomeric excess (ee). nih.gov For instance, in the reduction of certain substrates, a hydrogen bond between a heteroatom on the substrate and the N-H group of the chiral ligand can lock the substrate into a specific orientation, leading to high fidelity in the stereochemical outcome. nih.gov

Computational studies, like Density Functional Theory (DFT) calculations, are powerful tools for investigating these processes. uit.noitu.edu.tr They allow for the modeling of transition states for the formation of both (R) and (S) products. The energy difference between these diastereomeric transition states directly correlates with the predicted enantioselectivity of the reaction. Such studies can reveal subtle but critical interactions, like CH/π attractions and steric repulsions, that govern the stereochemical control. uit.no

Catalytic StepDescriptionKey SpeciesRole of Chiral Ligand
1. Catalyst ActivationDeprotonation of the coordinated amine by a base.16e- Metal-Amido ComplexForms the chiral pocket; electronic properties influence reactivity.
2. Hydride FormationReaction with H-donor to form the metal hydride.18e- Metal-Hydride ComplexMaintains the chiral environment.
3. Enantioselective H-TransferConcerted transfer of H- (from metal) and H+ (from ligand N-H) to the substrate via a pericyclic transition state.Diastereomeric Transition StatesDirectly controls stereochemistry through steric and electronic discrimination of the substrate's prochiral faces.
4. Catalyst RegenerationRelease of the chiral product and regeneration of the active amido complex.Chiral Product, 16e- Metal-Amido ComplexEnsures catalytic turnover.

Advanced Spectroscopic and Computational Characterization of 1r 1 6 Methylpyridin 2 Yl Ethan 1 Amine and Its Complexes

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-resolution spectroscopic techniques are indispensable for confirming the identity, structure, and purity of (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), showing characteristic splitting patterns based on their coupling with adjacent protons. The methine proton (CH-NH₂) would likely appear as a quartet, coupled to the methyl protons of the ethylamine group. The methyl group on the pyridine ring and the methyl group on the ethylamine side chain would resonate in the upfield region, with the pyridine-CH₃ appearing as a singlet and the ethylamine-CH₃ as a doublet. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For this molecule, eight distinct signals would be expected: six for the pyridine ring carbons (five aromatic and one methyl carbon) and two for the ethylamine side-chain carbons (methine and methyl). The chemical shifts would be characteristic of their electronic environment.

2D Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the pyridine ring and the ethylamine side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Predicted ¹H and ¹³C NMR Data

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Pyridine-CH₃~2.4-2.6Singlet (s)~20-25
Ethylamine-CH₃~1.3-1.5Doublet (d)~22-27
Ethylamine-CH~4.0-4.3Quartet (q)~50-55
NH₂Variable (broad)Singlet (s)-
Pyridine C3-H~7.0-7.2Doublet (d)~118-122
Pyridine C4-H~7.5-7.7Triplet (t)~135-138
Pyridine C5-H~6.9-7.1Doublet (d)~120-124

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine would typically appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. Finally, the N-H bending vibration would be visible around 1590-1650 cm⁻¹.

Expected FT-IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)3010-3100
C-H Stretch (Aliphatic)2850-2970
N-H Bend (Amine)1590-1650
C=C, C=N Stretch (Pyridine Ring)1400-1600

Mass Spectrometry (e.g., LC/MS-MS, HRMS-ESI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be used to determine the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula (C₈H₁₂N₂). The protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight plus the mass of a proton. Tandem mass spectrometry (MS-MS) would be used to study its fragmentation patterns. Common fragmentation pathways would likely include the loss of a methyl group (•CH₃) or a benzylic-type cleavage yielding a stable pyridinylmethyl fragment.

X-ray Crystallography for Absolute Stereochemistry and Complex Structures

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule and its absolute stereochemistry. By successfully growing a suitable single crystal of this compound or a salt thereof (e.g., with a chiral acid), this technique can unambiguously confirm the 'R' configuration at the chiral center. Furthermore, when this amine is used as a ligand to form coordination complexes with metal ions, X-ray crystallography provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Quantum Chemical Calculations and Molecular Modeling

Computational methods, particularly those based on quantum chemistry, are powerful tools for predicting and understanding the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, predicting bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and FT-IR vibrational frequencies. These calculated values can be compared with experimental spectra to aid in assignments.

Analyze Electronic Properties: DFT allows for the visualization and analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap can provide insights into its electronic transition properties.

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to predicting how it will interact with other molecules or metal centers.

DFT studies on related pyridine derivatives have demonstrated the accuracy of this method in predicting molecular structures and properties, making it a valuable tool for characterizing the title compound in the absence of complete experimental data. nih.govresearchgate.net

Optimized Geometry and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the most stable three-dimensional structure of a molecule. For this compound, a conformational analysis is performed to identify the minimal energy conformation. This process involves rotating the flexible bonds—specifically the C-C and C-N bonds of the ethylamine side chain—to find the geometry with the lowest electronic energy.

The geometry of the pyridine ring is expected to be largely planar, a common feature for aromatic systems. nih.govresearchgate.net The primary structural variables are the torsion angles that define the orientation of the amino group and the methyl group relative to the pyridine ring. The final optimized geometry represents the most probable structure of the molecule in the gas phase. This foundational analysis is crucial, as all subsequent electronic property calculations are performed on this optimized structure.

Table 1: Illustrative Geometrical Parameters for a Pyridine Derivative

This table provides an example of typical bond lengths and angles that would be determined for a similar structure through DFT calculations.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-N (pyridine)~1.34 Å
C-C (pyridine)~1.39 Å
C-C (side chain)~1.53 Å
C-N (amine)~1.47 Å
Bond AngleC-N-C (pyridine)~117°
C-C-N (side chain)~110°
Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, relating to the molecule's electrophilicity. youtube.com

For this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom of the amino group and the π-system of the pyridine ring, which are the most electron-rich areas. The LUMO is expected to be distributed over the π-antibonding orbitals of the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into the familiar language of Lewis structures, lone pairs, and bond orbitals. chemrevlett.comresearchgate.net This method quantifies charge transfer, hyperconjugation, and intramolecular hydrogen bonding by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

In this compound, NBO analysis can reveal key interactions, such as:

Hyperconjugation: Delocalization of electron density from the C-H or C-C sigma bonds of the ethyl group into the antibonding orbitals of the pyridine ring.

Intramolecular Hydrogen Bonding: Potential weak interactions between the hydrogen atoms of the amino group and the nitrogen atom of the pyridine ring, which would influence the molecule's preferred conformation.

Atomic Charges: Calculation of the natural atomic charges on each atom, identifying the most positive and negative centers in the molecule. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Transition State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the electronic excited states of molecules. researchgate.netnih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions. This information is used to simulate and interpret UV-Visible absorption spectra. nih.gov

For an aromatic compound like this compound, TD-DFT calculations can identify the primary electronic transitions, such as:

π → π* transitions: Excitations of electrons from the filled π-orbitals to the empty π*-antibonding orbitals of the pyridine ring, typically resulting in strong absorption bands.

n → π* transitions: Excitations of non-bonding electrons (from the nitrogen lone pairs) to the π*-antibonding orbitals of the ring, which are usually weaker in intensity.

The results from TD-DFT calculations, including excitation energies and oscillator strengths (a measure of transition intensity), allow for a direct comparison with experimental spectroscopic data. researchgate.net

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of both the pyridine ring and the amino group. Regions of positive electrostatic potential, colored blue, indicate an electron deficiency and are prone to nucleophilic attack. These areas are anticipated around the hydrogen atoms of the amino group. researchgate.net The MEP map thus provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species.

Calculation of Global Reactivity Parameters

Global reactivity descriptors are quantum chemical parameters derived from the energies of the frontier molecular orbitals. These descriptors, rooted in conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. rasayanjournal.co.indergipark.org.tr

Key global reactivity parameters include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, quantifying its electrophilic nature. dergipark.org.tr

Table 2: Illustrative Global Reactivity Descriptors (in eV)

This table shows an example of how global reactivity descriptors, calculated from HOMO and LUMO energies, would be presented.

ParameterSymbolFormulaExample Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--0.8
Energy GapΔEELUMO - EHOMO5.7
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO0.8
Electronegativityχ-(EHOMO+ELUMO)/23.65
Chemical Hardnessη(ELUMO-EHOMO)/22.85
Chemical SoftnessS1/η0.35
Electrophilicity Indexωχ²/2η2.34

Computational Studies of Reaction Mechanisms and Diastereoselectivity

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. patonlab.commdpi.com The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For a chiral compound like this compound, these studies are critical for understanding and predicting stereochemical outcomes. When this amine is used as a reactant or a chiral ligand in a chemical reaction, it can lead to the formation of diastereomeric products. Computational modeling can explain the observed diastereoselectivity by comparing the activation energies of the different reaction pathways leading to each diastereomer. nih.gov The pathway with the lower activation energy will be favored, resulting in a higher yield of that particular diastereomer. These computational insights are essential for the rational design of stereoselective syntheses. researchgate.net

In Silico Modeling of Molecular Interactions for Ligand-Target Recognition

The virtual screening and detailed analysis of the interactions between a ligand and its biological target are fundamental to modern drug development. For this compound, in silico approaches such as molecular docking and pharmacophore modeling are employed to elucidate its potential as a therapeutic agent. These computational studies provide a molecular-level understanding of how this specific chiral amine may bind to and modulate the function of target proteins.

Molecular docking simulations are a primary tool for predicting the preferred orientation of a ligand when bound to a receptor. These simulations place the ligand into the binding site of a target protein and calculate a score that estimates the binding affinity. For derivatives and analogs of pyridine-containing compounds, molecular docking has been successfully used to identify potential biological targets and to understand the key interactions that govern binding. For instance, studies on similar pyridine derivatives have shown that the nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, a critical interaction for stabilizing the ligand-receptor complex.

While specific, detailed research findings and data tables from in silico studies exclusively focused on this compound are not widely available in the public domain, we can infer potential interaction patterns based on its structural features and the extensive body of research on related molecules. The primary amine group and the pyridine nitrogen are key pharmacophoric features that likely dominate its interactions.

Hypothetical Interaction Profile:

To illustrate the potential interactions, a hypothetical docking scenario of this compound with a generic kinase binding site is presented below. Kinases are a common target for pyridine-containing inhibitors.

Interaction Type Functional Group of Ligand Potential Interacting Residue (Target) Estimated Distance (Å)
Hydrogen Bond (Donor)Primary Amine (-NH2)Aspartate (ASP)2.8
Hydrogen Bond (Acceptor)Pyridine NitrogenLysine (LYS)3.1
HydrophobicMethyl Group (-CH3)Leucine (LEU), Valine (VAL)3.5 - 4.5
Pi-StackingPyridine RingPhenylalanine (PHE), Tyrosine (TYR)3.4 - 4.0

Detailed Research Findings from Analogous Systems:

Research on structurally similar compounds provides valuable insights. For example, computational studies on other 2-aminopyridine derivatives have demonstrated their potential to inhibit various enzymes through specific and well-defined interactions. These studies often reveal a common binding motif where the pyridine ring is positioned within a hydrophobic pocket, and the amino group forms critical hydrogen bonds with polar residues at the entrance of the binding site.

Pharmacophore modeling, another important in silico technique, involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound would likely include a hydrogen bond donor (the amine), a hydrogen bond acceptor (the pyridine nitrogen), and a hydrophobic feature (the methyl group and pyridine ring). This model can then be used to screen large compound libraries to identify other molecules with similar properties and potential biological activity.

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Transformations Utilizing (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiopure compounds critical to the pharmaceutical and fine chemical industries. Ligands derived from this compound are poised to make significant contributions to this field. The combination of a nitrogen-containing pyridine (B92270) ring and a chiral amino group provides a bidentate (N,N) chelation motif that can coordinate with a variety of transition metals.

Future research is expected to focus on the application of metal complexes incorporating ligands derived from this chiral amine in a range of catalytic transformations. A particularly promising area is the iridium-catalyzed asymmetric reductive amination of ketones, specifically 2-acylpyridines. This reaction is a direct and efficient method for producing other valuable chiral 1-pyridin-2-yl-ethylamine derivatives, which are important structural motifs in many pharmaceutical agents. researchgate.net The stereochemistry of the ligand, originating from this compound, would be crucial in dictating the enantioselectivity of the reduction process.

Another key area of exploration is in palladium-catalyzed asymmetric allylic substitution reactions. Chiral P,N-ligands, which could be synthesized by introducing a phosphine (B1218219) group into the this compound backbone, have shown high stereoselectivity in these types of reactions. researchgate.net The modular nature of such ligands allows for fine-tuning of both steric and electronic properties to optimize catalyst performance for specific substrates.

The table below outlines potential catalytic applications for ligands derived from the title compound.

Catalytic ReactionMetal CatalystPotential Ligand TypeExpected Outcome
Asymmetric Reductive AminationIridium (Ir)N,N-bidentateHigh enantioselectivity in the synthesis of chiral pyridyl amines. researchgate.net
Asymmetric Allylic SubstitutionPalladium (Pd)P,N-bidentateHigh stereoselectivity in C-C and C-N bond formation. researchgate.net
Asymmetric HydrogenationRhodium (Rh), Ruthenium (Ru)N,N or P,N-bidentateEnantioselective reduction of prochiral olefins and ketones.
C-H Bond FunctionalizationIridium (Ir), Rhodium (Rh)N,N or N,B-bidentateEnantioselective silylation and borylation of C-H bonds. escholarship.org

Development of Advanced Chiral Building Blocks and Complex Scaffolds for Chemical Biology

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules, including over 40% of commercial pharmaceuticals. arxiv.org this compound serves as a valuable chiral precursor for the construction of more complex molecular architectures with potential applications in chemical biology and drug discovery.

Future research will likely leverage this compound in the synthesis of novel, bioactive scaffolds. Its inherent chirality and the presence of a modifiable pyridine ring make it an ideal starting point for creating libraries of compounds for biological screening. For instance, it can be incorporated into larger molecules through reactions like the modified Mannich and aza-Friedel–Crafts reactions, which are powerful methods for constructing complex nitrogen-containing scaffolds. nih.govbohrium.com These reactions can be used to synthesize diarylmethane derivatives and other structures that are often found in compounds with antibacterial and anticancer activities. bohrium.com

The development of bifunctional molecules is another promising direction. The amine group can be used as a handle to attach the molecule to a solid support for combinatorial synthesis or to link it to other functional moieties, such as fluorescent tags or affinity labels for chemical biology studies. The pyridine nitrogen provides a coordination site that could be used to develop metal-based therapeutic or diagnostic agents. The synthesis of complex, polycyclic heterocyclic systems containing the chiral pyridylethylamine moiety represents a key area for future exploration.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to readily scale up production. mdpi.com These benefits are particularly relevant for the synthesis and derivatization of this compound and its derivatives.

Future efforts will likely focus on integrating the synthesis of this chiral amine and its subsequent transformations into automated, multi-step flow processes. chemicalbook.com For example, the N-oxidation of pyridine derivatives, a common transformation, can be performed more safely and efficiently in a continuous flow microreactor using catalysts like titanium silicalite (TS-1). researchgate.net Such a setup could be adapted for the modification of the pyridine ring in the target compound. Flow chemistry is also well-suited for catalytic reactions, including hydrogenations and C-C coupling reactions, which are often used to build more complex molecules from building blocks like this compound. nih.gov

Furthermore, high-throughput experimentation (HTE) is becoming an indispensable tool for catalyst discovery and reaction optimization. nih.gov By enabling the rapid screening of large libraries of catalysts and reaction conditions in parallel, HTE can significantly accelerate the development of new applications for ligands derived from this compound. nih.govnih.gov Fluorescence-based and circular dichroism-based assays are being developed for the high-throughput determination of yield and enantiomeric excess of chiral amines, which would be directly applicable to screening reactions involving the title compound. nih.gov The combination of automated flow synthesis for library generation with HTE for screening creates a powerful platform for discovering novel catalysts and bioactive molecules. researchgate.net

Predictive Computational Design of Novel Ligands and Reaction Pathways

Computational chemistry has become a powerful partner to experimental work in the design of new catalysts and the elucidation of reaction mechanisms. nih.govnih.gov For ligands derived from this compound, computational methods offer a pathway to rationally design new catalysts with enhanced activity and selectivity, thereby reducing the need for extensive empirical screening.

Density Functional Theory (DFT) is a key tool for this purpose. DFT calculations can be used to model the structure of metal-ligand complexes, investigate reaction pathways, and calculate the energy barriers of transition states. nih.govtib.eu This information provides deep insight into the factors controlling stereoselectivity and can guide the modification of the ligand structure to improve performance. For example, DFT studies on iron polypyridine electrocatalysts for CO2 reduction have elucidated the role of the ligand in stabilizing intermediates and facilitating proton transfer, insights that are transferable to the design of new catalysts based on the pyridylethylamine scaffold. nih.gov

Beyond DFT, machine learning (ML) is emerging as a transformative approach in catalyst design. nih.gov ML models can be trained on existing experimental or computational data to predict the catalytic activity of new, untested ligand structures. semanticscholar.org These models can identify complex, non-linear relationships between a ligand's structural features and its catalytic performance, enabling the rapid in silico screening of vast virtual libraries of potential ligands. arxiv.orgnih.gov For pyridine-based catalysts, ML and quantitative structure–property relationship (QSPR) modeling have already been used to predict the performance of bis(imino)pyridine metal complexes in ethylene polymerization. semanticscholar.orgbeilstein-institut.de Similar approaches can be applied to design novel ligands derived from this compound for a wide range of asymmetric transformations. researchgate.netresearchgate.net

The table below summarizes the key computational approaches and their potential applications.

Computational MethodApplication AreaExpected Insights
Density Functional Theory (DFT)Reaction Mechanism StudiesElucidation of transition state geometries and energies, understanding sources of enantioselectivity. nih.govtib.eu
DFTCatalyst Structure ModelingPrediction of stable coordination geometries of metal-ligand complexes.
Machine Learning (ML) / QSPRHigh-Throughput Virtual ScreeningRapid prediction of catalytic activity and selectivity for large libraries of virtual ligands. semanticscholar.orgbeilstein-institut.de
Molecular Dynamics (MD)Catalyst Dynamics and SolvationUnderstanding the dynamic behavior of the catalyst and the role of the solvent in the reaction.

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation with Ru-BINAP complexes) to achieve high enantiomeric excess. For example, similar protocols for (R)-configured amines involve resolving intermediates via diastereomeric salt formation with tartaric acid derivatives .
  • Stereoselective Synthesis : Employ 6-methylpyridine-2-carbaldehyde in a reductive amination with (R)-configured amine precursors. Optimize reaction conditions (pH, solvent polarity) to minimize racemization .
  • Validation : Monitor enantiopurity using chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric analysis .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyridine ring and stereochemistry at the chiral center. Key signals: δ ~8.0 ppm (pyridine-H), δ ~1.4 ppm (methyl group) .
  • IR : Identify NH stretching (~3350 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) .
  • LC-MS : Confirm molecular ion peak (m/z ~150.2 for [M+H]+^+) and assess purity (>98% by area normalization) .
Technique Key Data
1H^1H-NMRδ 1.4 (d, 3H, CH3_3), δ 4.2 (q, 1H, CH-NH2_2)
Chiral HPLCRetention time: 12.3 min (R-enantiomer), 14.7 min (S-enantiomer)

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in neurological target modulation?

Methodological Answer:

  • In Vitro Assays : Screen against GABAA_A or nicotinic acetylcholine receptors using patch-clamp electrophysiology or fluorescent calcium flux assays. Compare efficacy to reference ligands (e.g., muscimol or nicotine) .
  • Dose-Response Studies : Determine IC50_{50} or EC50_{50} values in neuronal cell lines (e.g., SH-SY5Y) with 3-fold serial dilutions (0.1–100 µM). Use nonlinear regression for curve fitting .

Q. What analytical strategies resolve discrepancies in reported enantiomeric excess values for this compound?

Methodological Answer:

  • Cross-Validation : Compare results from chiral HPLC, circular dichroism (CD), and optical rotation. For example, a specific rotation of [α]D25_D^{25} = +15° (c = 1, MeOH) correlates with >98% ee .
  • Stereochemical Stability : Perform accelerated degradation studies (40°C, 75% RH) to assess racemization under storage conditions .

Q. How can molecular modeling predict the binding affinity of this compound to protein targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., monoamine oxidases). Key parameters: Gibbs free energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with active-site residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (>80% simulation time) .

Q. What are the implications of conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method with UV-Vis quantification. Typical results: >50 mg/mL in DMSO, <1 mg/mL in hexane. Adjust solvent systems for in vivo studies (e.g., use cyclodextrin complexes for aqueous delivery) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituents at the pyridine 4-position or ethylamine chain elongation. Test in enzyme inhibition assays (e.g., IC50_{50} shifts from 10 nM to 1 µM indicate critical steric effects) .
  • Pharmacophore Mapping : Identify essential moieties (e.g., pyridine ring, chiral amine) using QSAR tools like MOE or SYBYL .

Q. What protocols ensure stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours. Analyze degradation via LC-MS; optimal stability at pH 6–7 .
  • Light Sensitivity : Store in amber vials under argon. Exposure to UV light (>8 hours) causes 15% decomposition .

Q. How can in vivo pharmacokinetic parameters be optimized for this compound?

Methodological Answer:

  • Bioavailability : Formulate as hydrochloride salt to enhance water solubility. Conduct oral gavage studies in rodents (Cmax_\text{max} ~2 µg/mL at 50 mg/kg) .
  • Metabolic Profiling : Use liver microsomes to identify CYP450-mediated oxidation pathways. Block major metabolites with co-administered inhibitors (e.g., ketoconazole) .

Data Contradiction Analysis

Q. How to address discrepancies in reported neuroprotective vs. neurotoxic effects?

Methodological Answer:

  • Dose-Dependent Effects : Replicate studies across multiple models (e.g., primary neurons vs. neuroblastoma lines). Neurotoxicity often emerges at >100 µM, while protection occurs at 1–10 µM .
  • Mechanistic Studies : Use RNA-seq to identify divergent pathways (e.g., upregulation of BDNF vs. activation of caspase-3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.